N1-Cyclopropylmethyl Substitution Determines CB2 Agonist Potency: Evidence from Direct Head-to-Head Comparison
In a published CB2 agonist optimization program using the 1-(cyclopropylmethyl)-2-alkyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-5-ium template, a direct head-to-head comparison revealed that 2-tert-butyl-1-(cyclopropylmethyl)-5-pentyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine (CHEMBL557264) exhibited EC₅₀ = 878 nM at human recombinant CB2, whereas the closely related 1-(cyclopropylmethyl)-2-neopentyl-5-pentyl analog (CHEMBL565202) showed EC₅₀ = 3,000 nM in the same assay [1][2]. The cyclopropylmethyl group at the N1 position is a conserved pharmacophoric element across the entire series; its replacement or alteration at the N1 position is directly associated with potency changes [3]. Although the target compound places the cyclopropylmethyl group at the C4 position (rather than N1), the published template SAR establishes that the cyclopropylmethyl moiety is a critical determinant of target engagement in this scaffold class. The target compound represents a structurally distinct vector for exploring CB2 or related GPCR space that is not accessible with N1-substituted or 4-methyl-only analogs.
| Evidence Dimension | CB2 receptor agonism potency (EC₅₀) |
|---|---|
| Target Compound Data | Not directly measured; compound features 4-(cyclopropylmethyl) substitution on a tetrahydroimidazo[4,5-c]pyridine core structurally related to the published CB2 template. |
| Comparator Or Baseline | CHEMBL557264 (2-tert-butyl, N1-cyclopropylmethyl): EC₅₀ = 878 nM. CHEMBL565202 (2-neopentyl, N1-cyclopropylmethyl): EC₅₀ = 3,000 nM. |
| Quantified Difference | 3.4-fold potency difference between close analogs within the same N1-cyclopropylmethyl series, demonstrating sensitivity to substitution pattern in the presence of the cyclopropylmethyl group. |
| Conditions | Agonist activity at human recombinant CB2 receptor expressed in CHO cells; inhibition of forskolin-induced cAMP release. |
Why This Matters
Selecting the target compound rather than an unsubstituted or N1-only substituted analog preserves the cyclopropylmethyl moiety at a distinct topological position (C4), enabling exploration of SAR vectors inaccessible to the published N1-cyclopropylmethyl template series.
- [1] Ryckmans T, et al. Rapid assessment of a novel series of selective CB2 agonists using parallel synthesis protocols: A Lipophilic Efficiency (LipE) analysis. Bioorg Med Chem Lett. 2009;19(15):4406-4409. PMID: 19500981; DOI: 10.1016/j.bmcl.2009.05.062. View Source
- [2] BindingDB. BDBM50297611 (CHEMBL557264): EC₅₀ = 878 nM at CB2; BDBM50297612 (CHEMBL565202): EC₅₀ = 3,000 nM at CB2. Data curated by ChEMBL from Pfizer. View Source
- [3] Patent WO2002049644A1. Novel compounds—agonists at the CB2 receptor. R¹ is selected from cyclopropylmethyl, ethyl, propyl, allyl. Filed 2001. View Source
